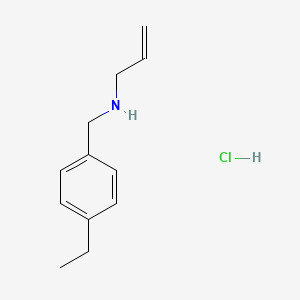

N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride

Overview

Description

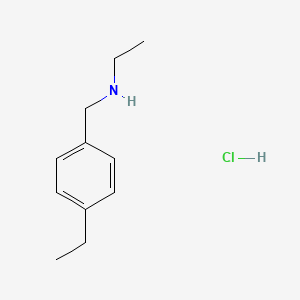

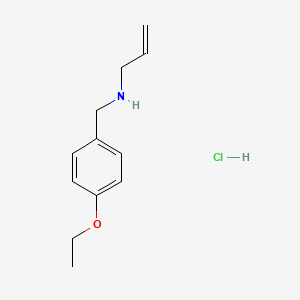

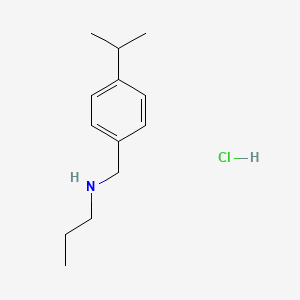

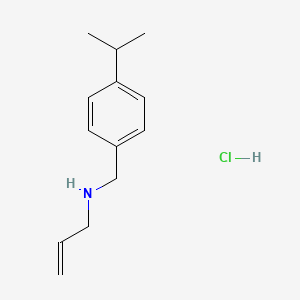

“N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride” is a chemical compound with the CAS number 1049677-96-4 . It has a molecular weight of 199.72 g/mol and a formula of C11H18ClN . The compound is typically in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N.ClH/c1-3-10-5-7-11(8-6-10)9-12-4-2;/h5-8,12H,3-4,9H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride” is a solid at room temperature . It has a molecular weight of 199.72 g/mol and a formula of C11H18ClN . .Scientific Research Applications

- Procainamide hydrochloride has been investigated for its antibacterial properties. Researchers have studied its effectiveness against specific bacterial strains, aiming to develop new antimicrobial agents. The compound’s mechanism of action and potential synergies with other antibiotics are areas of interest .

- The synthesis of the procainamide tetraphenylborate ion-associate complex involves reacting procainamide hydrochloride with sodium tetraphenyl borate. This complex formation is crucial for understanding interactions between bioactive molecules and receptors. Various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry, have been used to characterize this complex .

- Density functional theory (DFT) calculations have explored the electronic properties of the procainamide tetraphenylborate complex. Researchers have computed the ground state electronic characteristics, frontier molecular orbitals, and molecular electrostatics. These insights contribute to understanding the compound’s behavior and potential applications .

- Procainamide hydrochloride is related to the biosynthesis of penicillin G. In the biosynthetic pathway, it undergoes oxidative transformation to form the bicyclic intermediate isopenicillin N . Understanding these processes sheds light on antibiotic production and drug development .

- Researchers explore procainamide derivatives for their potential as antiarrhythmic agents. By modifying the compound’s structure, they aim to enhance its therapeutic efficacy while minimizing side effects. Medicinal chemists investigate its interactions with ion channels and receptors .

- Procainamide hydrochloride is used in pharmaceutical formulations, particularly as an antiarrhythmic drug. Its role in managing cardiac arrhythmias and its impact on ion channels are essential considerations for drug design and patient care .

Antibacterial Activity

Ion-Associate Complex Formation

Computational Studies

Biosynthetic Processes

Medicinal Chemistry

Pharmaceutical Formulations

Safety and Hazards

The safety data sheet for a similar compound, 4-ETHYLBENZYL ALCOHOL, indicates that it can cause skin and eye irritation . It’s important to handle “N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride” with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-3-9-13-10-12-7-5-11(4-2)6-8-12;/h3,5-8,13H,1,4,9-10H2,2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYQVAMGMHMFNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC=C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Ethylbenzyl)-2-propen-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.